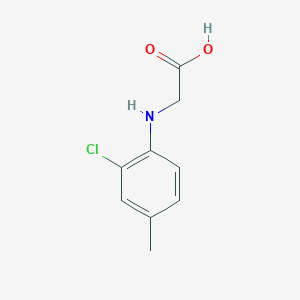

N-(2-Chloro-4-methylphenyl)glycine

Description

N-(2-Chloro-4-methylphenyl)glycine is a substituted glycine derivative characterized by a phenyl ring with chloro (-Cl) and methyl (-CH₃) groups at the 2- and 4-positions, respectively. For example, related compounds like N-(4-Cyanophenyl)glycine are utilized in organic synthesis pipelines , and Tiaramide derivatives (e.g., N-(2-Chloro-4-methylphenyl)imidazolamine) highlight the role of chloro-methylphenyl substituents in bioactive molecules . The compound’s synthesis likely involves amidation or sulfonylation reactions, as seen in analogous glycine derivatives .

Properties

CAS No. |

66947-38-4 |

|---|---|

Molecular Formula |

C9H10ClNO2 |

Molecular Weight |

199.63 g/mol |

IUPAC Name |

2-(2-chloro-4-methylanilino)acetic acid |

InChI |

InChI=1S/C9H10ClNO2/c1-6-2-3-8(7(10)4-6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |

InChI Key |

QFDNZZMNZRAFSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of 2-Chloro-4-methylbenzaldehyde

The reaction begins with 2-chloro-4-methylbenzaldehyde, ammonium hydrogencarbonate (NH₄HCO₃), and sodium cyanide (NaCN) in a methanol-water solvent system. Under reflux at 65–70°C for 5 hours, the aldehyde undergoes condensation to form the corresponding α-aminonitrile intermediate.

Reaction Conditions

Alkaline Hydrolysis to Amino Acid

The α-aminonitrile intermediate is hydrolyzed to the target glycine derivative using 45% NaOH under reflux at 120°C for 4 hours. Active carbon treatment removes colored impurities, followed by pH adjustment to 7–8 with H₂SO₄ to precipitate the product.

Key Optimization Parameters

- NaOH Concentration : ≥45% to ensure complete nitrile hydrolysis

- pH Control : Critical for product precipitation; deviations below pH 7 reduce yield

- Decolorization : 2 g activated carbon per 500 ml reaction mixture

Enantiomeric Resolution Using Chiral Auxiliaries

Racemic this compound requires resolution into enantiomers for pharmaceutical applications. The patent literature describes D-camphor sulfonic acid as a chiral resolving agent.

Diastereomeric Salt Formation

A racemic mixture of the glycine derivative (60 g) and D-camphor sulfonic acid (80 g) in water (360 ml) is stirred at 85°C for 30 minutes. The S-(+)-enantiomer preferentially crystallizes as the D-camphor sulfonate salt, which is filtered and washed.

Resolution Efficiency

Liberation of Free Enantiomer

The salt is dissolved in water, and the pH is adjusted to 7 with NaOH to regenerate the free S-(+)-N-(2-Chloro-4-methylphenyl)glycine. The mother liquor is recycled to recover the R-(−)-enantiomer via acidification.

Alternative Synthetic Pathways

Gabriel Synthesis

Though less common, the Gabriel synthesis offers an alternative route. Phthalimide-protected glycine is alkylated with 2-chloro-4-methylbenzyl bromide, followed by deprotection with hydrazine. However, this method suffers from lower yields (~40%) due to competing elimination reactions.

Enzymatic Resolution

Recent advances employ acylase enzymes to hydrolyze N-acetylated racemates. For example, Aspergillus oryzae acylase selectively deacetylates the L-enantiomer, leaving the D-form intact. This method remains experimental for chlorophenyl glycines but shows promise for scalable enantiopure synthesis.

Process Optimization and Challenges

Solvent Effects

Methanol-water mixtures enhance aldehyde solubility and cyanide reactivity compared to pure aqueous systems. Substituting methanol with ethanol reduces yield by 15–20% due to slower condensation kinetics.

Temperature Control

Hydrolysis at >120°C promotes decarboxylation, while temperatures <100°C result in incomplete nitrile conversion. Optimal hydrolysis occurs at 120°C with vigorous stirring to prevent localized overheating.

Impurity Management

- Byproducts : Chlorinated benzaldehyde dimers form at pH <6 during hydrolysis.

- Mitigation : Maintain pH 7–8 during precipitation and use activated carbon adsorption.

Characterization and Quality Control

Spectroscopic Data

- ¹H-NMR (300 MHz, D₂O) : δ 7.35 (d, J=8.1 Hz, 1H, ArH), 7.28 (s, 1H, ArH), 6.95 (d, J=8.1 Hz, 1H, ArH), 3.98 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Cl).

Chromatographic Purity

- HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile).

- Chiral HPLC : Baseline separation of enantiomers using Chiralpak AD-H column.

Industrial Scalability and Environmental Considerations

Large-scale production employs continuous flow reactors to minimize cyanide exposure and enhance heat transfer. Waste streams rich in ammonium sulfate are neutralized with lime (CaO) to recover ammonia gas for reuse.

Table 1. Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylphenyl)glycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Hydroxylated or aminated phenylglycine derivatives.

Scientific Research Applications

N-(2-Chloro-4-methylphenyl)glycine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methylphenyl)glycine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes or receptors. The presence of the chloro and methyl groups can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -Cl, -CN) : Increase acidity of the glycine α-hydrogen, facilitating deprotonation in synthesis .

- Electron-Donating Groups (e.g., -CH₃) : Improve lipophilicity, affecting bioavailability and membrane permeability .

- Sulfonyl Groups : Enhance thermal stability and resistance to hydrolysis .

Physicochemical Properties

Comparative data for select compounds:

Key Observations :

- The target compound’s predicted LogP (~1.5–2.0) would be higher than N-(4-Chlorophenyl)glycine due to the methyl group, favoring lipid membrane penetration.

- Sulfonyl-containing derivatives (e.g., ) exhibit lower water solubility but higher stability in organic solvents.

Q & A

Q. What are the optimal synthetic routes for N-(2-Chloro-4-methylphenyl)glycine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling 2-chloro-4-methylaniline with a glycine derivative. A common approach is nucleophilic substitution using chloroacetic acid or its activated ester. For example:

React 2-chloro-4-methylaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine, TEA) to form the intermediate chloroacetamide.

Hydrolyze the chloroacetamide using aqueous NaOH or KOH to yield the glycine derivative.

Key purification steps include liquid-liquid extraction (e.g., DCM/water), column chromatography, and recrystallization. Purity is validated via ¹H NMR (e.g., characteristic peaks for aromatic protons at δ 7.2–7.5 ppm and glycine’s α-proton at δ 3.8–4.2 ppm) and mass spectrometry (expected [M+H]⁺ ion matching molecular weight).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, especially for aromatic protons and the glycine backbone.

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELXT for space-group determination and SHELXL for refinement, ensuring proper treatment of anisotropic displacement parameters. For non-crystalline samples, FT-IR confirms functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹).

Q. What safety precautions are recommended for handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride).

- Storage : Keep in a cool, dry place (<25°C) away from oxidizers. Label containers with hazard warnings (e.g., "Harmful if inhaled").

- Spill management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water. Reference safety protocols for structurally similar glycine derivatives (e.g., N-(4-cyanophenyl)glycine).

Advanced Research Questions

Q. How can structural contradictions between crystallographic data and computational models be resolved?

Methodological Answer: If bond lengths/angles from X-ray data (e.g., C-Cl bond = 1.74 Å) conflict with density functional theory (DFT) predictions (e.g., 1.72 Å):

Verify crystallographic refinement parameters (e.g., thermal motion, hydrogen bonding) using SHELXL’s TWIN/BASF commands for twinned crystals.

Re-optimize the DFT basis set (e.g., B3LYP/6-311+G(d,p)) and account for crystal packing effects via periodic boundary conditions.

Cross-validate with solid-state NMR to resolve electronic environment discrepancies.

Q. What strategies mitigate low yields in this compound synthesis due to steric hindrance?

Methodological Answer: The 2-chloro and 4-methyl groups on the phenyl ring create steric hindrance, slowing nucleophilic substitution. Solutions include:

- Microwave-assisted synthesis : Enhance reaction kinetics by heating at 100–120°C in polar aprotic solvents (e.g., DMF).

- Protecting groups : Temporarily protect the glycine carboxylate with tert-butyl esters, then deprotect with trifluoroacetic acid (TFA).

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane).

Q. How can the pharmacological activity of this compound be evaluated against hypertension targets?

Methodological Answer:

In vitro assays : Test inhibition of angiotensin-converting enzyme (ACE) using fluorescence-based kits (e.g., Abz-FRK(Dnp)-P-OH substrate).

Molecular docking : Use AutoDock Vina to model interactions with ACE active sites (PDB: 1O8A). Prioritize poses with hydrogen bonds to Zn²⁺-coordinating residues (His383, Glu384).

In vivo validation : Administer compound (1–10 mg/kg) to hypertensive rat models and monitor blood pressure via tail-cuff plethysmography. Compare with positive controls (e.g., captopril).

Q. What advanced analytical methods quantify degradation products of this compound under stress conditions?

Methodological Answer:

- Forced degradation : Expose to heat (60°C), UV light, and acidic/alkaline conditions (0.1M HCl/NaOH).

- LC-HRMS : Use a C18 column (2.6 µm, 100 Å) with gradient elution (water/acetonitrile + 0.1% formic acid). Identify degradation products via exact mass (e.g., m/z 228.0433 for dechlorinated byproduct).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.

Q. How do substituent positions (2-chloro, 4-methyl) influence the compound’s reactivity in peptide coupling reactions?

Methodological Answer: The electron-withdrawing chloro group at position 2 reduces nucleophilicity of the glycine amine, requiring activation via:

- Carbodiimide coupling : Use EDC/HOBt with N-hydroxysuccinimide (NHS) to form an active ester.

- Microwave irradiation : Enhance coupling efficiency (e.g., 50°C, 30 min) for sterically hindered amines.

Characterize peptide conjugates via MALDI-TOF MS and compare coupling yields with meta-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.